molecular formula C27H22ClN5O3 B2478276 N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide CAS No. 1029770-59-9

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide

Cat. No.: B2478276
CAS No.: 1029770-59-9
M. Wt: 499.96
InChI Key: NMROTSFYLLXCAT-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,8-naphthyridin-4-one core fused with a 1,2,4-oxadiazole ring. The 2-chlorobenzyl group attached to the acetamide nitrogen and the p-tolyl substituent on the oxadiazole are critical for its structural and electronic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN5O3/c1-16-7-10-18(11-8-16)25-31-27(36-32-25)21-14-33(26-20(24(21)35)12-9-17(2)30-26)15-23(34)29-13-19-5-3-4-6-22(19)28/h3-12,14H,13,15H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMROTSFYLLXCAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a naphthyridine core and an oxadiazole moiety. Its molecular formula is C24H22ClN3O2C_{24}H_{22}ClN_3O_2, with a molecular weight of approximately 484.43 g/mol. The compound is synthesized through multi-step organic reactions, which include condensation reactions involving various starting materials under controlled conditions.

Anticancer Properties

Research indicates that derivatives of oxadiazole and naphthyridine exhibit promising anticancer activities. For instance, compounds containing the 1,2,4-oxadiazole ring have been shown to possess significant cytotoxic effects against various cancer cell lines. A study reported that certain oxadiazole derivatives demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines .

Cell Line IC50 (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Breast Cancer (MCF-7)15.0
Human Lung Adenocarcinoma (A549)18.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that similar compounds exhibit moderate to significant antibacterial and antifungal activities. For example, derivatives with increased lipophilicity tend to show enhanced antibacterial effects .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These targets may include enzymes involved in critical pathways such as cell proliferation and apoptosis. For instance, compounds containing the oxadiazole moiety have been reported to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

Study on Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives based on the naphthyridine scaffold and evaluated their anticancer efficacy against multiple cell lines. The most potent derivative exhibited an IC50 value of 10 µM against breast cancer cells and showed an ability to induce apoptosis through caspase activation pathways .

Antimicrobial Screening

Another study focused on the antimicrobial properties of related compounds demonstrated that modifications to the oxadiazole ring could significantly enhance activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential for developing new antibiotics based on these structural frameworks .

Scientific Research Applications

Case Studies

A study synthesized a series of 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives and evaluated their anticancer activity. The results showed significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the naphthyridine structure can lead to enhanced biological activity .

CompoundActivityReference
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-oneAnticancer

In Vitro Studies

The compound's potential as an antimicrobial agent has been explored through various in vitro studies. Compounds with similar structural characteristics have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The oxadiazole component is particularly noted for its ability to disrupt bacterial cell membranes .

Research Findings

Investigations into related compounds have revealed that modifications in the oxadiazole structure can lead to improved antimicrobial activity. For instance, the introduction of different substituents on the naphthyridine ring has been shown to enhance efficacy against resistant bacterial strains .

CompoundActivityReference
N-(2-chlorobenzyl)-2-(7-methyl-4-oxo...)Antimicrobial (in vitro)

Potential Therapeutic Uses

The pharmacological profile of N-(2-chlorobenzyl)-2-(7-methyl-4-oxo...) suggests applications in treating various diseases beyond cancer and infections. Its structural components indicate potential use as an anti-inflammatory or analgesic agent due to the presence of functional groups known for such activities.

Clinical Relevance

The compound's ability to modulate biological pathways involved in inflammation and pain response could make it a candidate for further development in therapeutic contexts. Research into similar compounds has highlighted their role in managing conditions like arthritis and chronic pain syndromes .

CompoundApplicationReference
N-(2-chlorobenzyl)-2-(7-methyl-4-oxo...)Anti-inflammatory potential

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares key motifs with other acetamide derivatives in the evidence, including:

  • Heterocyclic cores: The 1,8-naphthyridinone and oxadiazole rings distinguish it from triazole-based analogs (e.g., compounds 6a–m and 7a–m in ) and coumarin-thiazolidinone hybrids ().
  • Substituent effects : The 2-chlorobenzyl group is structurally analogous to the N-(2-nitrophenyl) and N-(3-nitrophenyl) groups in compounds 6b and 6c (), but the electron-withdrawing chlorine may influence solubility and reactivity differently compared to nitro groups .

Spectroscopic Properties

Key spectroscopic comparisons with analogs include:

Feature Target Compound Analog (6b, ) Analog (6m, )
IR C=O Stretch (cm⁻¹) Not reported 1682 1678
IR NH Stretch (cm⁻¹) Not reported 3292 3291
1H NMR (δ ppm) Not reported 5.38 (–NCH2CO–), 10.79 (–NH) Similar acetamide protons expected

The absence of experimental data for the target compound limits direct comparisons, but trends in analogs suggest that substituents (e.g., nitro, chloro) modulate electronic environments, affecting spectral shifts.

Key Differentiators and Challenges

  • Synthetic hurdles : Oxadiazole formation often requires harsh conditions (e.g., POCl3 or high heat), contrasting with milder CuAAC reactions for triazoles .
  • Data gaps : Absence of experimental data (e.g., NMR, bioactivity) for the target compound limits direct comparisons, necessitating extrapolation from analogs.

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